molecular formula C22H23ClN4O3S B14108172 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14108172
M. Wt: 459.0 g/mol
InChI Key: FVGUBOJXXQHXGK-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine derivative.

    Quinazolinone Core Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone core.

    Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It may modulate signaling pathways involved in neurological functions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but with a thioxo group instead of sulfanylidene.

    7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but with an oxo group instead of sulfanylidene.

Uniqueness

The presence of the sulfanylidene group in 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential interactions with biological targets that differ from its analogs.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23ClN4O3S/c1-30-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)31)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31)

InChI Key

FVGUBOJXXQHXGK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S

Origin of Product

United States

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